UFP-101 TFA

NOP Receptor Functional Antagonism GTPγS Binding

UFP-101 TFA ([Nphe1,Arg14,Lys15]N/OFQ-NH2) is a potent, selective, and competitive peptide antagonist for the nociceptin/orphanin FQ (N/OFQ) peptide receptor (NOP), a G-protein coupled receptor involved in pain, mood, and addiction. It was engineered by combining the [Nphe1] substitution to eliminate agonist efficacy with the [Arg14, Lys15] substitution to enhance binding affinity and prolong in vivo duration of action.

Molecular Formula C82H138N32O21
Molecular Weight 1908.2 g/mol
CAS No. 849024-68-6
Cat. No. B549365
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUFP-101 TFA
CAS849024-68-6
Synonyms[Nphe1,Arg14,Lys15]Nociceptin-NH2
Molecular FormulaC82H138N32O21
Molecular Weight1908.2 g/mol
Structural Identifiers
SMILESCC(C(C(=O)NCC(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)CNCC2=CC=CC=C2)O
InChIInChI=1S/C82H138N32O21/c1-45(102-64(121)43-101-79(135)66(47(3)116)114-77(133)57(37-48-19-6-4-7-20-48)104-65(122)42-100-63(120)41-99-62(119)40-95-39-49-21-8-5-9-22-49)68(124)106-54(26-16-34-96-80(89)90)71(127)110-53(25-12-15-33-85)75(131)113-59(44-115)78(134)103-46(2)69(125)107-55(27-17-35-97-81(91)92)72(128)108-51(23-10-13-31-83)70(126)111-56(28-18-36-98-82(93)94)73(129)109-52(24-11-14-32-84)74(130)112-58(38-61(87)118)76(132)105-50(67(88)123)29-30-60(86)117/h4-9,19-22,45-47,50-59,66,95,115-116H,10-18,23-44,83-85H2,1-3H3,(H2,86,117)(H2,87,118)(H2,88,123)(H,99,119)(H,100,120)(H,101,135)(H,102,121)(H,103,134)(H,104,122)(H,105,132)(H,106,124)(H,107,125)(H,108,128)(H,109,129)(H,110,127)(H,111,126)(H,112,130)(H,113,131)(H,114,133)(H4,89,90,96)(H4,91,92,97)(H4,93,94,98)/t45-,46-,47+,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,66-/m0/s1
InChIKeyDOLKPWDXAQZKNJ-LGCGZHPXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite lyophilised solid
Storage-20°C

UFP-101 TFA (CAS 849024-68-6): A Potent and Selective Peptide Antagonist for NOP Receptor Pharmacology Research


UFP-101 TFA ([Nphe1,Arg14,Lys15]N/OFQ-NH2) is a potent, selective, and competitive peptide antagonist for the nociceptin/orphanin FQ (N/OFQ) peptide receptor (NOP), a G-protein coupled receptor involved in pain, mood, and addiction. It was engineered by combining the [Nphe1] substitution to eliminate agonist efficacy with the [Arg14, Lys15] substitution to enhance binding affinity and prolong in vivo duration of action. [1]

Why UFP-101 TFA Cannot Be Substituted with Other NOP Antagonists for N/OFQ-NOP System Studies


While multiple NOP receptor antagonists exist (e.g., SB-612111, J-113397, Trap-101, [Nphe1]N/OFQ(1-13)-NH2), they exhibit distinct pharmacological profiles that preclude simple interchangeability. [1] Differences in chemical class (peptide vs. non-peptide), binding kinetics, and functional potency across assay platforms mean that substituting one for another without validation introduces significant experimental variability and risks misinterpretation of N/OFQ-NOP system biology. [2] UFP-101, as a peptide analog of the endogenous ligand, offers a unique combination of high affinity, strict competitive behavior, and functional silence that may be critical for specific in vivo and ex vivo applications.

Quantitative Evidence for Selecting UFP-101 TFA over Other NOP Antagonists


~10-Fold Increased Antagonist Potency Over Parent Peptide [Nphe1]N/OFQ(1-13)NH2 in Functional GTPγS Assays

UFP-101 exhibits a ~10-fold increase in antagonist potency compared to its structural template, the first-generation peptide antagonist [Nphe1]N/OFQ(1-13)NH2. This improvement is directly attributable to the incorporation of Arg14 and Lys15 residues. [1]

NOP Receptor Functional Antagonism GTPγS Binding Peptide Engineering

Superior Binding Affinity and Selectivity Profile of UFP-101 TFA for NOP Receptors

UFP-101 demonstrates extremely high affinity for the human NOP receptor (pKi ~10.2) and exceptional selectivity (>3000-fold) against classical opioid receptors (μ, δ, κ). This profile ensures that observed biological effects can be confidently attributed to NOP receptor antagonism, rather than cross-reactivity with other opioid systems.

NOP Receptor Receptor Binding Selectivity Opioid Receptors

Comparative Functional Antagonism in a Ca2+ Signaling Assay Platform

In a Ca2+ mobilization assay using CHO cells expressing the human NOP receptor coupled to a Gαqi5 chimeric protein, a distinct rank order of antagonist potency was established: SB-612111 > J-113397 = Trap-101 > UFP-101 > [Nphe1]N/OFQ(1-13)NH2. [1] This highlights that potency is not absolute and is dependent on the specific assay system and readout, underscoring the need for compound-specific validation.

NOP Receptor Functional Antagonism Calcium Signaling Gαqi5 Chimera

In Vivo Selectivity: UFP-101 Specifically Blocks N/OFQ-Mediated Antinociception

In the mouse tail withdrawal assay, intrathecal UFP-101 completely prevented the antinociceptive effect of N/OFQ, confirming its ability to block NOP receptor signaling in vivo. Crucially, UFP-101 did not block the antinociceptive effects of the mu-opioid receptor agonist endomorphin-1, which was instead blocked by naloxone. This reciprocal selectivity validates UFP-101's target specificity in a whole-animal model. [1]

In Vivo Pharmacology Antinociception Behavioral Assays Target Engagement

Recommended Applications for UFP-101 TFA in NOP Receptor Research


In Vivo Validation of NOP-Mediated Effects in Pain and Analgesia Studies

UFP-101 is the antagonist of choice for in vivo experiments (e.g., mouse tail withdrawal assay) where selective blockade of spinal N/OFQ-induced antinociception is required without interfering with mu-opioid receptor signaling. Its demonstrated ability to reverse N/OFQ effects but not endomorphin-1 effects provides a clear, target-specific readout. [1]

Functional GTPγS Binding Assays to Quantify NOP Antagonist Potency

In GTPγ[35]S binding assays using CHO cells expressing human NOP receptors, UFP-101 serves as a high-potency, competitive antagonist. Its ~10-fold increased potency over the parent peptide [Nphe1]N/OFQ(1-13)NH2 (pA2 8.4-9.0 vs. 7.33) allows for more sensitive detection and quantification of N/OFQ-mediated G-protein activation. [2]

Studies Requiring Peptide-Based Pharmacological Tools for N/OFQ-NOP System Investigation

As a peptide analog of the endogenous N/OFQ ligand, UFP-101 is ideal for investigations where the use of a peptidergic, rather than a small-molecule, antagonist is preferred due to distinct binding kinetics or for comparative pharmacology studies. Its well-characterized selectivity profile (>3000-fold over classical opioid receptors) ensures results are attributable to NOP receptor engagement.

Comparative Pharmacology Studies Across NOP Antagonist Classes

UFP-101 is a valuable component in panels of NOP antagonists used to profile novel compounds or to study biased signaling. Its distinct rank order of potency in different assay platforms (e.g., Ca2+ mobilization vs. GTPγS binding) compared to small molecules like SB-612111 and J-113397 makes it essential for establishing comprehensive pharmacological fingerprints. [3]

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